![molecular formula C9H14Cl2N2 B1519371 5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride CAS No. 1187930-23-9](/img/structure/B1519371.png)
5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride
Overview
Description
5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride is a chemical compound with the CAS Number: 865303-57-7 . It has a molecular weight of 221.13 and its IUPAC name is (8S)-5,6,7,8-tetrahydro-8-quinolinamine dihydrochloride .
Molecular Structure Analysis
The InChI code for 5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride is1S/C9H12N2.2ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;;/h2,4,6,8H,1,3,5,10H2;2*1H/t8-;;/m0../s1
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 259.1±28.0 °C at 760 mmHg . The exact mass is 148.100052 . It has a LogP value of 0.68 , indicating its lipophilicity.Scientific Research Applications
Anti-HIV Drug Development
The compound has been identified as a privileged scaffold for the development of novel compounds acting as CXCR4 antagonists . This receptor is crucial in HIV entry into cells, and antagonists like 5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride can potentially block this process, offering a new avenue for anti-HIV drug development.
Cancer Therapeutics
Due to its interaction with the CXCR4 receptor , which is expressed on many cancer cell types, this compound is also being explored for its ability to inhibit cancer progression . It could lead to new treatments that target the migration and invasion of cancer cells.
Safety and Hazards
The compound is classified under the GHS05 hazard pictogram . The hazard statements include H314, indicating that it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, and P501 .
Mechanism of Action
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption , which could impact its bioavailability.
Result of Action
Some studies suggest that related compounds may have antiproliferative activity on certain cell lines , but it is unclear if this applies to 5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride. The compound should be stored under an inert gas (nitrogen or argon) at 2–8 °C
properties
IUPAC Name |
5,6,7,8-tetrahydroquinolin-5-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;;/h2-3,6,8H,1,4-5,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZNREDMYVDIMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N=CC=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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